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Cat. No.: B15563207 Get Quote

Exophilin A, more commonly known as Myosin VIIA and Rab Interacting Protein (MYRIP) or

Slac2-c, is a crucial Rab effector protein. It plays a pivotal role as a molecular scaffold, linking

Rab GTPases to actin-based motor proteins, thereby orchestrating the transport and tethering

of vesicles and organelles within the cell.[1] MYRIP is central to the formation of a ternary

complex involving the small GTPase Rab27a and the unconventional myosin motors, Myosin

VIIa or Myosin Va.[2][3] This complex is essential for the trafficking of melanosomes in the

retinal pigment epithelium and the secretion of granules in various cell types.[2][4]

Given its central role in these transport processes, dysregulation of MYRIP function is

implicated in disease. Most notably, it is associated with Griscelli syndrome, a rare autosomal

recessive disorder characterized by hypopigmentation and, in some cases, immunodeficiency.

Furthermore, as cellular secretion pathways are frequently hijacked in cancer for processes like

invasion and metastasis, MYRIP presents a potential, albeit underexplored, therapeutic target.

This document provides a comprehensive overview of MYRIP's function, its potential as a

therapeutic target, quantitative data on its interactions and expression, and detailed

experimental protocols for its study.

Molecular Interactions and Signaling Pathways
The primary function of MYRIP is to act as a linker within a protein complex that controls

organelle motility along actin filaments. The core signaling pathway involves the following

steps:
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Rab27a Activation: On the surface of a vesicle (e.g., a melanosome), Rab27a is activated by

exchanging GDP for GTP.

MYRIP Recruitment: The GTP-bound, active form of Rab27a recruits MYRIP from the

cytosol to the vesicle membrane.

Myosin Motor Binding: MYRIP, now anchored to the vesicle, binds to the tail domain of an

unconventional myosin motor, such as Myosin VIIa or Myosin Va.

Actin-Based Transport: The complete Rab27a-MYRIP-Myosin complex connects the vesicle

to the actin cytoskeleton, allowing the myosin motor to "walk" the vesicle along actin

filaments to its destination, such as the cell periphery.

This pathway is critical for the proper distribution of melanosomes in pigment cells and the

regulated exocytosis of secretory granules in endocrine and endothelial cells.
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Figure 1. MYRIP-mediated vesicle transport signaling pathway.

Potential as a Therapeutic Target
The therapeutic potential of targeting MYRIP stems from its essential role as a linker protein.

Disrupting the formation of the Rab27a-MYRIP-Myosin complex could modulate vesicle
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transport in disease states.

Griscelli Syndrome
Griscelli syndrome (GS) is a group of rare autosomal recessive disorders characterized by

hypopigmentation. Defects in the RAB27A gene (leading to GS type 2) or the MYO5A gene

(leading to GS type 1) disrupt the transport of melanosomes, causing the characteristic silvery-

gray hair and light skin tone. While mutations in MYRIP itself are not a defined cause of a GS

subtype, its central role in the Rab27a/MyoVIIa pathway makes it functionally relevant.

Current treatment for the severe immunodeficiency associated with GS type 2 is allogeneic

hematopoietic stem cell transplantation (HSCT), which is the only curative option. Gene

therapy approaches to correct the underlying genetic defects are also under investigation.

There are currently no pharmacological strategies that directly target the MYRIP protein

complex.

Cancer
The role of MYRIP in cancer is an emerging area of interest. Many cancers rely on the

secretion of factors that promote tumor growth, angiogenesis, and metastasis. As MYRIP is

involved in the exocytosis of secretory granules in various cell types, its activity could be co-

opted by cancer cells to enhance these malignant processes.

Targeting the MYRIP-mediated secretory pathway could therefore represent a novel anti-

cancer strategy. This could involve inhibiting the interaction between MYRIP and Rab27a or

between MYRIP and its associated myosin motors, thereby reducing the secretion of pro-

tumorigenic factors. To date, no specific inhibitors of MYRIP have been developed.

Data Presentation
Quantitative data on MYRIP's binding affinities and its expression in cancer provide a

foundation for evaluating its potential as a therapeutic target.

Binding Affinities
The interaction between MYRIP and its binding partners is crucial for its function. While the

interaction with Myosin VIIa is well-established through qualitative assays, a precise
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dissociation constant (Kd) is not readily available in the literature. However, the binding affinity

for Rab27a has been determined.

Interacting
Proteins

Method
Dissociation
Constant (Kd)

Reference

MYRIP - Rab27a

(GTP-bound)
Filter Binding Assay ~1 µM

El-Amraoui A, et al.

(2002)

MYRIP - Myosin VIIa Co-IP, In vitro binding

Interaction confirmed,

specific Kd not

reported

El-Amraoui A, et al.

(2002)

Table 1: Binding Affinity of MYRIP

MYRIP RNA Expression in Cancer
Analysis of data from The Cancer Genome Atlas (TCGA) provides insight into the expression

landscape of MYRIP across various cancer types. This can help identify malignancies where

MYRIP may play a more prominent role and thus be a more relevant therapeutic target.
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Cancer Type Median FPKM*

Adrenocortical carcinoma 15.6

Bladder Urothelial Carcinoma 11.8

Breast invasive carcinoma 11.2

Cervical squamous cell carcinoma 12.0

Colon adenocarcinoma 10.3

Glioblastoma multiforme 10.1

Head and Neck squamous cell carcinoma 9.9

Kidney renal clear cell carcinoma 12.3

Liver hepatocellular carcinoma 9.0

Lung adenocarcinoma 10.8

Lung squamous cell carcinoma 10.4

Ovarian serous cystadenocarcinoma 12.4

Pancreatic adenocarcinoma 12.3

Prostate adenocarcinoma 11.2

Skin Cutaneous Melanoma 13.9

Stomach adenocarcinoma 11.0

Thyroid carcinoma 15.1

*FPKM (Fragments Per Kilobase of exon per Million reads) is a measure of gene expression.

Data sourced from The Human Protein Atlas, based on TCGA RNA-seq data.

Table 2: MYRIP (ENSG00000170011) RNA Expression in Various Cancers

Experimental Protocols
Investigating the therapeutic potential of targeting MYRIP requires robust methods to study its

protein-protein interactions. Below are detailed protocols for Co-Immunoprecipitation and in
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vitro binding assays.

Co-Immunoprecipitation (Co-IP) of MYRIP and Myosin
VIIa
This protocol is designed to verify the interaction between MYRIP and Myosin VIIa in a cellular

context.

A. Cell Lysis

Culture cells (e.g., HEK293T) co-transfected with constructs expressing tagged MYRIP (e.g.,

Myc-MYRIP) and tagged Myosin VIIa tail (e.g., HA-MyoVIIa-tail).

Wash cells twice with ice-cold PBS.

Add 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA,

1% NP-40, supplemented with protease inhibitor cocktail) per 10 cm dish.

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Reserve a small aliquot

(20-40 µL) as the "Input" control.

B. Immunoprecipitation

Add 1-2 µg of anti-Myc tag antibody (for precipitating MYRIP) to the cleared lysate. As a

negative control, add a corresponding amount of normal mouse IgG to a separate tube of

lysate.

Incubate with gentle rotation for 2-4 hours at 4°C.

Add 25 µL of pre-washed Protein A/G magnetic beads to each tube.

Incubate with gentle rotation for an additional 1-2 hours at 4°C.
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Place the tubes on a magnetic rack to pellet the beads. Carefully remove and discard the

supernatant.

Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash,

remove all residual buffer.

C. Elution and Analysis

Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Pellet the beads using the magnetic rack and load the supernatant onto an SDS-PAGE gel,

along with the "Input" control.

Perform Western blotting using an anti-HA tag antibody to detect co-precipitated Myosin VIIa.

A band corresponding to HA-MyoVIIa-tail in the anti-Myc IP lane, but not in the IgG control

lane, confirms the interaction.
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Figure 2. Experimental workflow for Co-Immunoprecipitation.

In Vitro Binding Assay (GST Pull-Down)
This protocol determines the direct interaction between MYRIP and Myosin VIIa using purified

recombinant proteins.
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A. Protein Expression and Purification

Express MYRIP (or a specific binding domain) as a Glutathione S-Transferase (GST) fusion

protein (e.g., GST-MYRIP) in E. coli.

Express the Myosin VIIa tail domain (e.g., with a His-tag) in a separate E. coli culture.

Purify GST-MYRIP using glutathione-sepharose beads. Elute the protein or keep it bound to

the beads for the pull-down.

Prepare a cleared lysate from the E. coli expressing the His-Myosin VIIa tail.

B. Binding Reaction

Equilibrate 30 µL of glutathione-sepharose beads with 1 mL of Binding Buffer (e.g., PBS with

0.1% Triton X-100 and protease inhibitors).

Incubate the beads with ~10 µg of purified GST-MYRIP (or GST alone as a negative control)

for 1 hour at 4°C with gentle rotation to immobilize the "bait" protein.

Wash the beads three times with 1 mL of Binding Buffer to remove unbound protein.

Add 500 µL of the cleared lysate containing the His-Myosin VIIa tail ("prey" protein) to the

beads.

Incubate with gentle rotation for 2-3 hours at 4°C.

C. Washing and Elution

Pellet the beads by centrifugation (500 x g for 2 minutes).

Carefully remove the supernatant.

Wash the beads four times with 1 mL of ice-cold Binding Buffer.

After the final wash, aspirate all supernatant.
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Elute the bound proteins by adding 40 µL of 2x Laemmli sample buffer and boiling for 5

minutes.

D. Analysis

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

Perform Western blotting and probe with an anti-His tag antibody. A band for His-Myosin VIIa

in the GST-MYRIP pull-down lane, but not in the GST-only control lane, indicates a direct

interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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